molecular formula CH2N4 B7767405 1H-Tetrazole CAS No. 288-95-9

1H-Tetrazole

Cat. No.: B7767405
CAS No.: 288-95-9
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

1H-Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. It is a nitrogen-rich compound with the molecular formula CH₂N₄ and a molar mass of 70.05 g/mol . The compound is known for its stability and versatility in various chemical reactions and applications.

Mechanism of Action

Target of Action

1H-Tetrazole, also known as Tetrazole, is a synthetic organic heterocyclic compound that has been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. It acts by preventing the synthesis of bacterial cell walls, resulting in cell lysis . The β-lactam antibiotics are structurally comparable to D-alanyl-D-alanine’s (component of peptidoglycan), they are capable of reacting with penicillin-binding proteins . Cephalosporins interrupt the synthesis of peptidoglycan layers of the bacterial cell wall .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its chemical properties. It has been shown that tetrazole anions are 10 times more lipophilic than carboxylate anions . The higher lipophilicity of tetrazole anions can account for its pharmacokinetics, that is, tetrazole anions can display higher membrane permeability .

Result of Action

The result of this compound’s action is primarily seen in its biological activity. It exhibits potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Action Environment

The action of this compound is influenced by various environmental factors. It is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point of 155-157°C . It reacts violently with strong oxidizers and with acidic materials (strong acids, acid anhydrides, and acid chlorides) to release heat and toxic and corrosive gases . It also reacts with some active metals to give new materials that are shock-sensitive explosives .

Biochemical Analysis

Biochemical Properties

1H-Tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of this compound favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Cellular Effects

This compound has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . It is resistant to biological degradation, making it possible to use this compound as isosteric substituents of various functional groups in the development of biologically active substances .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding . This suggests that the effects of this compound can change over time under certain conditions.

Metabolic Pathways

This compound is often used as metabolism-resistant isosteric replacements for carboxylic acids . Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are facilitated by its solubility in lipids, which allows it to penetrate more easily through cell membranes .

Subcellular Localization

Its lipid solubility suggests that it could potentially localize in various cellular compartments depending on its interactions with other biomolecules .

Chemical Reactions Analysis

1H-Tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, iodine, silica-supported sodium bisulfate, and triethylammonium chloride. The major products formed from these reactions are substituted tetrazoles and tetrazole derivatives.

Comparison with Similar Compounds

1H-Tetrazole is unique compared to other similar compounds due to its high nitrogen content and stability. Similar compounds include:

These compounds share similar chemical properties but differ in their stability, reactivity, and applications.

Conclusion

This compound is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
Source PubChem
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InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=N1
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Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
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DSSTOX Substance ID

DTXSID5075280
Record name 1H-Tetrazole
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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CAS No.

288-94-8, 100043-29-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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